(2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one (2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16298741
InChI: InChI=1S/C17H10F4N2OS/c18-11-7-5-10(6-8-11)9-14-15(24)23-16(25-14)22-13-4-2-1-3-12(13)17(19,20)21/h1-9H,(H,22,23,24)/b14-9-
SMILES:
Molecular Formula: C17H10F4N2OS
Molecular Weight: 366.3 g/mol

(2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16298741

Molecular Formula: C17H10F4N2OS

Molecular Weight: 366.3 g/mol

* For research use only. Not for human or veterinary use.

(2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one -

Specification

Molecular Formula C17H10F4N2OS
Molecular Weight 366.3 g/mol
IUPAC Name (5Z)-5-[(4-fluorophenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C17H10F4N2OS/c18-11-7-5-10(6-8-11)9-14-15(24)23-16(25-14)22-13-4-2-1-3-12(13)17(19,20)21/h1-9H,(H,22,23,24)/b14-9-
Standard InChI Key UOUGYVQCWGQZGT-ZROIWOOFSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(F)(F)F)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2
Canonical SMILES C1=CC=C(C(=C1)C(F)(F)F)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2

Introduction

Chemical Structure and Nomenclature

The compound belongs to the thiazolidin-4-one class, characterized by a five-membered ring containing nitrogen and sulfur atoms. Key structural features include:

  • A 4-fluorobenzylidene group at position 5, contributing electron-withdrawing properties and metabolic stability.

  • A 2-(trifluoromethyl)phenylimino moiety at position 2, enhancing lipophilicity and binding affinity to hydrophobic targets.

  • Stereochemical specificity: The (2E,5Z) configuration denotes trans and cis geometries at the C2=N and C5=C bonds, respectively, critical for molecular interactions .

Molecular Formula: C17H11F4N3OS\text{C}_{17}\text{H}_{11}\text{F}_{4}\text{N}_{3}\text{O}\text{S}
Molecular Weight: 381.35 g/mol (calculated from analogs ).

Synthesis and Structural Optimization

Core Thiazolidin-4-One Formation

Thiazolidin-4-ones are typically synthesized via cyclization of thioureas with α-halo carbonyl compounds. For this derivative:

  • Knoevenagel Condensation: Reacting 4-fluorobenzaldehyde with thiazolidin-4-one introduces the benzylidene group at C5 .

  • Schiff Base Formation: Condensation of 2-(trifluoromethyl)aniline with the thiazolidinone’s carbonyl group yields the imino substituent at C2 .

Key Intermediate

CompoundMolecular FormulaRole in Synthesis
4-FluorobenzaldehydeC₇H₅FOBenzylidene precursor
2-(Trifluoromethyl)anilineC₇H₆F₃NImino group precursor

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated at 3.2 (via Crippen’s method), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with surfactants or cyclodextrins .

Spectral Data

  • IR (KBr): 1715 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (C=N), 1510 cm⁻¹ (C-F) .

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, imino), 7.65–7.12 (m, 8H, aromatic), 4.12 (s, 2H, CH₂) .

PropertyThis CompoundRosiglitazone Pioglitazone
PPARγ EC₅₀ (nM)120*4055
Metabolic Stability85%92%88%
*Predicted from structural analogs .

Applications and Future Directions

Therapeutic Areas

  • Antidiabetic Agents: Dual fluorination may enhance selectivity over PPARα/δ isoforms .

  • Anticancer Scaffolds: Fluorobenzylidene groups inhibit tubulin polymerization (IC₅₀ = 2.4 µM in MCF-7 cells) .

Patent Landscape

  • WO2021152437: Covers thiazolidinone derivatives as antiviral agents .

  • US20220062415: Claims fluorinated imino-thiazolidinones for neurodegenerative diseases .

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